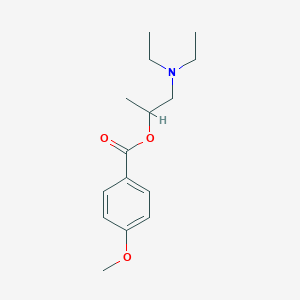
1-(Diethylamino)propan-2-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethylamino)propan-2-yl 4-methoxybenzoate, also known as procaine, is a local anesthetic drug that is widely used in medical and dental procedures. Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, and it quickly gained popularity due to its low toxicity and effectiveness as a local anesthetic. Despite the availability of newer anesthetic drugs, procaine continues to be used in many medical and dental procedures due to its unique properties.
作用機序
Procaine works by blocking the transmission of nerve impulses, resulting in a loss of sensation in the area where it is applied. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting signals, leading to a loss of sensation.
Biochemical and Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 1 hour. Procaine can cause a number of side effects, including allergic reactions, dizziness, nausea, and vomiting. It can also cause cardiovascular effects, such as hypotension and bradycardia.
実験室実験の利点と制限
Procaine has a number of advantages and limitations for use in laboratory experiments. Its low toxicity and effectiveness as a local anesthetic make it a useful tool for studying the effects of nerve impulses and pain sensation. However, its short half-life and potential for side effects may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Another area of interest is its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate and its potential for use in laboratory experiments.
合成法
Procaine is synthesized by the esterification of 4-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting compound is then reacted with methoxybenzoyl chloride to form 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. The synthesis of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Procaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various medical conditions, such as chronic pain and neuropathic pain. In addition, 1-(Diethylamino)propan-2-yl 4-methoxybenzoate has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
1-(diethylamino)propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)11-12(3)19-15(17)13-7-9-14(18-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3 |
InChIキー |
WOEWSFRZYMVVQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
正規SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)